![molecular formula C21H25N5O6 B2445672 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021215-85-9](/img/structure/B2445672.png)
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Description
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N5O6 and its molecular weight is 443.46. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored STK979090 as a potential anti-tubercular agent. In a study published in RSC Advances, derivatives of STK979090 were synthesized and evaluated for their efficacy against tuberculosis. These compounds exhibited promising anti-tubercular activity, making STK979090 a candidate for further drug development .
- STK979090 contains a furan-2-carbonyl group, which has been harnessed for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones. Researchers developed a concise and efficient one-pot method using K10 montmorillonite catalysis under solvent-free conditions. These chromenones have potential applications in medicinal chemistry and natural product synthesis .
- Furan-2-carbaldehydes, derived from STK979090, serve as green C1 building blocks. Researchers have utilized these chemicals to synthesize bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. Notably, protection of functional groups is unnecessary, making this approach environmentally friendly .
Anti-Tubercular Activity
Synthesis of 3-(furan-2-yl)-4H-chromen-4-ones
Green C1 Building Block for Quinazolin-4(3H)-ones
properties
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-22-17-14(18(27)23(2)21(22)30)13-15(26(17)10-12-31-3)19(28)24-6-8-25(9-7-24)20(29)16-5-4-11-32-16/h4-5,11,13H,6-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITJJCGTFBTVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione |
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